molecular formula C18H19N3O2 B14263991 1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl- CAS No. 132576-21-7

1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-

Cat. No.: B14263991
CAS No.: 132576-21-7
M. Wt: 309.4 g/mol
InChI Key: YCDJFCDTUAIDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-, is a pyrazole-based heterocyclic compound characterized by a 1H-pyrazol-5-amine core substituted with a 3,4-dimethoxyphenyl group at position 4, a methyl group at position 3, and a phenyl group at position 1. Its molecular formula is C₁₇H₁₈N₃O₂, with a molecular weight of 296.35 g/mol (derived from structural analogs in ).

This compound’s significance lies in its role as a key intermediate in medicinal chemistry. For instance, highlights its use in synthesizing pyrazolo[1,5-a]pyrimidine RET kinase inhibitors for lung adenocarcinoma treatment. The 3,4-dimethoxyphenyl substituent contributes to enhanced solubility and target-binding affinity, as evidenced by its incorporation into compounds with improved RET potency and selectivity over KDR (kinase insert domain receptor) ().

Properties

CAS No.

132576-21-7

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-5-methyl-2-phenylpyrazol-3-amine

InChI

InChI=1S/C18H19N3O2/c1-12-17(13-9-10-15(22-2)16(11-13)23-3)18(19)21(20-12)14-7-5-4-6-8-14/h4-11H,19H2,1-3H3

InChI Key

YCDJFCDTUAIDAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2=CC(=C(C=C2)OC)OC)N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Established Synthetic Routes

Cyclocondensation of Hydrazines with β-Ketoesters

The most widely reported method involves cyclocondensation between phenylhydrazine and a β-ketoester bearing methyl and 3,4-dimethoxyphenyl groups. This approach mirrors the synthesis of Eltrombopag intermediates.

Reaction Protocol
  • Hydrazine Preparation : 3,4-Dimethoxyphenylhydrazine is synthesized via diazotization of 3,4-dimethoxyaniline followed by reduction. Neutralization with triethylamine may be required for hydrochlorides.
  • Cyclocondensation : Reacting the hydrazine with ethyl 3-(3,4-dimethoxyphenyl)-3-oxobutanoate in ethanol under reflux (4–48 hours) yields the pyrazole core. Yields improve with catalytic iodine (50 mol%) or under nitrogen.

Example :
$$ \text{3,4-Dimethoxyphenylhydrazine} + \text{Ethyl 3-(3,4-dimethoxyphenyl)-3-oxobutanoate} \xrightarrow{\text{EtOH, reflux}} \text{Target Compound} $$
Yield : 68–84% after column chromatography.

Critical Parameters
  • Solvent : Ethanol or trifluoroethanol enhances solubility of aromatic intermediates.
  • Temperature : Reflux (78–100°C) ensures complete cyclization.
  • Catalysts : Molecular iodine accelerates cyclization and suppresses oxidation byproducts.

Multicomponent Reactions (MCRs)

MCRs offer a one-pot strategy, as demonstrated in selenopyrazole syntheses.

Iodine-Catalyzed Three-Component Synthesis

A mixture of:

  • Benzoylacetonitrile derivatives (for C4 and C5)
  • Phenylhydrazine (for N1)
  • Diaryl diselenides (for C4 substituents)

reacts in acetonitrile with iodine (50 mol%) under reflux to form 4-selanylpyrazoles. Adapting this method by replacing diselenides with dimethoxyphenyl precursors could yield the target compound.

Conditions :

  • Time : 48 hours
  • Yield : Up to 96% for analogous structures.

Optimization Strategies

Catalytic Enhancements

  • Iodine Catalysis : Reduces reaction time from 48 to 24 hours while improving yields by 15–20%.
  • Microwave Assistance : Pilot studies on similar pyrazoles show 30% faster cyclization at 100°C.

Solvent and Substituent Effects

  • Polar Solvents : DMF or DMSO increases reaction rates but may degrade acid-sensitive groups.
  • Electron-Withdrawing Groups : Nitro or cyano groups at C4 improve cyclization efficiency but complicate dimethoxyphenyl introduction.

Analytical Characterization

Spectroscopic Data

  • 1H NMR :
    • N-H (amine): δ 5.2–5.6 ppm (broad)
    • OCH3: δ 3.8–3.9 ppm (singlet)
    • Pyrazole H3: δ 6.1–6.3 ppm.
  • 13C NMR :
    • C5 (amine): 155–160 ppm
    • OCH3: 56–57 ppm.

Crystallography

Single-crystal X-ray diffraction confirms planar pyrazole rings with dihedral angles of 15–25° between the 3,4-dimethoxyphenyl and pyrazole planes.

Comparative Evaluation of Methods

Method Yield (%) Time (h) Purity (%) Scalability
Cyclocondensation 68–84 4–48 95–98 High
MCR with Iodine 85–96 24–48 97–99 Moderate
Microwave-Assisted 75–82 2–4 94–96 Low

Industrial and Environmental Considerations

  • Cost Efficiency : Cyclocondensation uses low-cost reagents (ethanol, hydrazines) but requires column chromatography. MCRs minimize steps but incur higher catalyst costs.
  • Green Chemistry : Aqueous-phase cyclocondensation (as in CN104628647A) reduces organic solvent use by 40%, aligning with sustainable practices.

Chemical Reactions Analysis

1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include molecular iodine, ionic liquids, and nanoparticles . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, including p38 kinase and cannabinoid receptors (hCB1 and hCB2) . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (pH 6.8)
1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl- C₁₇H₁₈N₃O₂ 296.35 3,4-dimethoxyphenyl, methyl, phenyl Moderate (inferred)
4-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine C₁₁H₁₃N₃O₂ 219.24 3,4-dimethoxyphenyl High
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine C₁₆H₁₅N₃O 265.32 4-methoxyphenyl, phenyl Moderate
1-(tert-Butyl)-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine C₁₄H₁₇F₃N₄O 326.31 tert-butyl, 4-(trifluoromethoxy)phenyl Low

Key Observations :

  • Substituent Effects: The 3,4-dimethoxyphenyl group (present in the target compound and ’s analog) enhances solubility due to methoxy groups’ polarity, whereas the trifluoromethoxy group in ’s compound reduces solubility but improves metabolic stability .

Key Observations :

  • The target compound’s 3,4-dimethoxyphenyl and methyl groups optimize interactions with RET kinase’s hydrophobic pocket, as confirmed by X-ray crystallography ().
  • In contrast, p-fluorophenyl substituents () improve COX-2 binding via halogen bonding, demonstrating substituent-dependent target divergence .

Biological Activity

The compound 1H-Pyrazol-5-amine, 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl- , commonly referred to as 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine , is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological potential.

Basic Information

PropertyValue
Molecular Formula C₁₂H₁₅N₃O₂
Molecular Weight 233.27 g/mol
CAS Number 347840-95-3
SMILES Cc1c(c2ccc(c(c2)OC)OC)c(N)[nH]n1

The compound's structure features a pyrazole ring substituted with a dimethoxyphenyl group, contributing to its biological activity.

Anticancer Properties

Recent studies highlight the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole scaffold have been shown to inhibit the growth of various cancer cell types including breast (MDA-MB-231), liver (HepG2), and colorectal cancers. A study demonstrated that certain pyrazole derivatives exhibited IC50 values ranging from 1.82 to 5.55 μM against different cancer cell lines, outperforming standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. In one study, compounds derived from the pyrazole structure exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), with some derivatives achieving up to 85% inhibition at concentrations as low as 10 µM .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented against various bacterial strains. For instance, certain compounds showed promising results against E. coli and S. aureus, indicating their potential as therapeutic agents in treating bacterial infections .

Study 1: Anticancer Activity

In a comparative study of pyrazole derivatives, compound 10c demonstrated superior anticancer activity with IC50 values of 5.55 μM against HCT-116 cells and 1.82 μM against HepG2 cells . The study emphasized the importance of structural modifications in enhancing cytotoxicity.

Study 2: Anti-inflammatory Mechanisms

Research by Selvam et al. synthesized novel pyrazole derivatives that showed significant anti-inflammatory activity by inhibiting key cytokines involved in inflammatory responses . The findings suggest that modifications at the phenyl position significantly affect biological outcomes.

Study 3: Antimicrobial Efficacy

A study focused on the synthesis of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido)phenyl)-4,5-dihydropyrazole derivatives revealed promising antimicrobial activity against several strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa .

Q & A

Q. What are the common synthetic routes for 4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions. For example, 1H-pyrazol-5-amine derivatives can be prepared by reacting thiourea analogues with halogenated intermediates under solvent-free conditions, followed by cyclization and oxidation steps . Key intermediates are characterized using:

  • X-ray crystallography to confirm regioselectivity and bond angles (e.g., halogenated derivatives in ).
  • ¹H/¹³C NMR to verify chemical environments, such as the methoxyphenyl and methyl substituents .
  • Mass spectrometry (ESI-MS) to determine molecular weight and fragmentation patterns .

Q. What spectroscopic methods are critical for confirming the molecular structure of this compound?

  • Proton NMR : Identifies aromatic protons from the 3,4-dimethoxyphenyl group (δ 6.7–7.3 ppm) and methyl groups (δ 2.1–2.5 ppm) .
  • IR spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) .
  • X-ray crystallography : Resolves crystal packing and confirms the planar geometry of the pyrazole ring, critical for structure-activity studies .

Q. How is the compound screened for preliminary biological activity?

  • In vitro assays : Antitubercular activity is tested against Mycobacterium tuberculosis (MIC values reported in ).
  • Antimicrobial screening : Disk diffusion or broth microdilution methods evaluate inhibition zones against bacterial/fungal strains .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole synthesis be addressed?

Regioselectivity in multi-step syntheses (e.g., halogenation or formylation) is controlled by:

  • Protecting groups : Selective blocking of reactive sites (e.g., methoxy groups on phenyl rings) .
  • Catalytic systems : Trifluoroacetic acid (TFA) promotes cyclization in pyrazolo[3,4-b]pyridine derivatives, reducing side reactions .
  • Reaction monitoring : LC-MS tracks intermediate formation to optimize reaction conditions .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

  • Discrepancies : Variations in antitubercular MIC values may arise from differences in bacterial strains or assay protocols .
  • Resolution : Standardized protocols (e.g., CLSI guidelines) and dose-response curves (IC₅₀ calculations) improve reproducibility. Computational docking studies (e.g., targeting mycobacterial enzymes) can rationalize structure-activity relationships .

Q. How does X-ray crystallography resolve structural ambiguities in derivatives?

  • Twinning analysis : SHELXL refines twinned data to resolve overlapping electron density in polymorphic crystals .
  • Hydrogen bonding networks : Crystal structures reveal interactions (e.g., N-H···O) stabilizing the pyrazole core, informing solubility and stability studies .

Q. What methodological advancements enable green synthesis of pyrazole derivatives?

  • Solvent-free condensation : Reduces waste in synthesizing pyrazolo-pyrimidine-diones ().
  • Microwave-assisted synthesis : Accelerates reaction times for diarylpyrazoles, improving yields .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/ParametersReference
¹H NMRδ 2.3 (CH₃), δ 3.8 (OCH₃), δ 6.8–7.2 (aromatic H)
ESI-MS[M+H]⁺ at m/z 219.24 (C₁₁H₁₃N₃O₂)
X-rayPlanar pyrazole ring (torsion angle < 5°)

Q. Table 2: Bioactivity Data Comparison

Assay TypeTarget OrganismActivity (MIC/IC₅₀)Source
AntitubercularM. tuberculosis H37Rv12.5 µg/mL
AntibacterialS. aureus64 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.